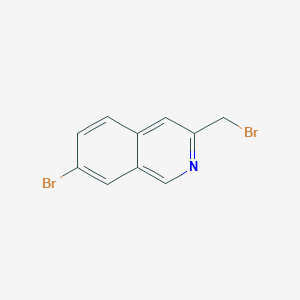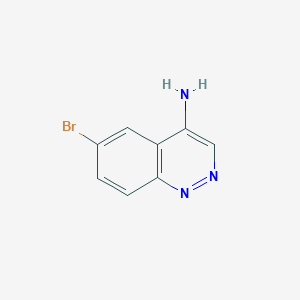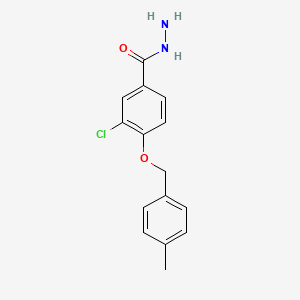![molecular formula C8H14N4 B15232517 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine is a heterocyclic compound with a unique structure that combines a triazole ring with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine: A closely related compound with similar structural features.
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile: Another similar compound with a nitrile group instead of a methanamine group.
Uniqueness
What sets (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine apart is its specific combination of the triazole and azepine rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ylmethanamine |
InChI |
InChI=1S/C8H14N4/c9-5-7-3-1-2-4-12-6-10-11-8(7)12/h6-7H,1-5,9H2 |
InChI Key |
AQMKHHMBFZETQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)


![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)







